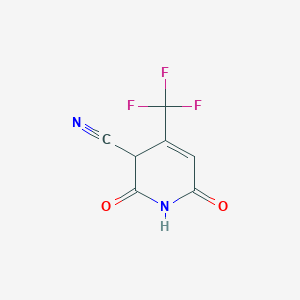![molecular formula C20H18N4O3 B7790238 2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7790238.png)
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. These reactions often require specific catalysts and controlled temperatures.
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. These reactions can occur under various conditions, including acidic, basic, or neutral environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce alcohols, ketones, or carboxylic acids, while reduction reactions may yield alkanes, alcohols, or amines.
Wissenschaftliche Forschungsanwendungen
Compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
Compound “2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar chemical structure but different biological activity.
Compound B: Shares similar synthetic routes but has distinct industrial applications.
Compound C: Exhibits comparable chemical reactions but differs in its mechanism of action.
The uniqueness of compound “this compound” lies in its specific combination of chemical properties, reactions, and applications, making it a valuable compound in various scientific fields.
Eigenschaften
IUPAC Name |
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-11-6-7-15-14(8-11)20(26)23-19(22-15)17-16(25)10-24(18(17)21)12-4-3-5-13(9-12)27-2/h3-9H,10,21H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVURBZSACCPVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=O)C3=C(N(CC3=O)C4=CC(=CC=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=NC2=O)C3=C(N(CC3=O)C4=CC(=CC=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl N-[(4'-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate](/img/structure/B7790159.png)




![2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B7790190.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7790197.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-bromobenzoate](/img/structure/B7790206.png)




![(2Z)-2-(2-ethoxybenzylidene)-7-[(2-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7790253.png)
![(NZ,E)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B7790254.png)
